isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate
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Overview
Description
Isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with isobutylamine and 4-aminobenzoic acid. The reaction is carried out in the presence of coupling agents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products Formed
The major products formed from these reactions include oxidized coumarin derivatives, reduced amides, and substituted benzoate esters.
Scientific Research Applications
Isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate involves its interaction with specific molecular targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol . This inhibition reduces fat absorption and aids in weight management.
Comparison with Similar Compounds
Similar Compounds
Coumarin-3-carboxamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides: Known for their antibacterial and anti-inflammatory properties.
Uniqueness
Isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate stands out due to its specific substitution pattern, which enhances its lipase inhibitory activity and potential therapeutic applications in obesity and cancer treatment .
Biological Activity
Isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Chemical Formula : C21H19NO5
- Molecular Weight : 365.38 g/mol
- CAS Number : 616214-79-0
The structure features a chromene moiety, which is known for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. Its efficacy against various bacterial strains has been documented:
- Minimum Inhibitory Concentration (MIC) values were determined for several Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 |
Escherichia coli | 31.108 - 62.216 |
Pseudomonas aeruginosa | >125 |
These results indicate that the compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus, which is known for its role in various infections.
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity:
- Inhibition Rates against common fungal strains were evaluated, revealing moderate antifungal effects:
Fungal Strain | Inhibition Rate (%) |
---|---|
Candida albicans | 55.6 |
Aspergillus niger | 66.7 |
These findings suggest that this compound may serve as a potential antifungal agent.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Protein Synthesis : The compound appears to interfere with bacterial protein synthesis, which is critical for bacterial growth and replication.
- Disruption of Cell Membrane Integrity : Studies indicate that the compound may disrupt the integrity of microbial cell membranes, leading to increased permeability and cell death.
- Biofilm Formation Inhibition : It has been observed that the compound inhibits biofilm formation in bacteria, which is crucial for their virulence and resistance to treatment.
Study on Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA), it was found that:
- The compound exhibited a significant reduction in bacterial count at concentrations as low as 15.625 µg/mL.
This study underscores the potential of this compound as a therapeutic agent in treating resistant bacterial infections.
Properties
IUPAC Name |
2-methylpropyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-13(2)12-26-20(24)14-7-9-16(10-8-14)22-19(23)17-11-15-5-3-4-6-18(15)27-21(17)25/h3-11,13H,12H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKQCKIOBKSQIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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